Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate
CAS No.:
Cat. No.: VC18209044
Molecular Formula: C10H11NO5
Molecular Weight: 225.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11NO5 |
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Molecular Weight | 225.20 g/mol |
IUPAC Name | methyl 2-hydroxy-3-(2-nitrophenyl)propanoate |
Standard InChI | InChI=1S/C10H11NO5/c1-16-10(13)9(12)6-7-4-2-3-5-8(7)11(14)15/h2-5,9,12H,6H2,1H3 |
Standard InChI Key | BSZZTYXFVKNTEM-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 2-hydroxy-3-(2-nitrophenyl)propanoate, reflects its esterified propanoic acid core. Key structural elements include:
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Methyl ester group: Enhances lipophilicity and influences hydrolytic stability.
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Hydroxyl group: Participates in hydrogen bonding and serves as a site for derivatization.
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2-Nitrophenyl moiety: Introduces electron-withdrawing effects, modulating aromatic ring reactivity.
The nitro group’s ortho positioning creates steric hindrance, affecting rotational freedom and intermolecular interactions. X-ray crystallography studies of analogous compounds reveal bond angles of approximately 120° around the nitro group and dihedral angles of 15–25° between the phenyl and propanoate planes, suggesting moderate conjugation .
Physicochemical Characteristics
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to nitro and hydroxyl groups.
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Melting point: Estimated at 98–102°C based on structurally similar nitroaromatic esters.
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Stability: Susceptible to hydrolysis under acidic or basic conditions, with a half-life of 4.7 hours in pH 7.4 buffer at 25°C .
Synthetic Methodologies
Laboratory-Scale Synthesis
A representative synthesis involves three stages:
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Nitration of Phenylpropanoic Acid:
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Substrate: 3-Phenylpropanoic acid treated with HNO₃/H₂SO₄ at 0–5°C.
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Yield: 68–72% after recrystallization.
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Regioselectivity: Ortho/para ratio of 3:1, favoring ortho substitution due to steric guidance.
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Hydroxylation:
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Reagents: KMnO₄ in acidic medium (H₂SO₄/H₂O).
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Conditions: Reflux for 6 hours.
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Outcome: Introduces β-hydroxyl group with 85% conversion efficiency.
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Esterification:
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Catalyst: H₂SO₄ (2 mol%).
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Solvent: Excess methanol under reflux (12 hours).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:3).
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Industrial Production
Continuous flow reactors optimize scalability:
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Reactor type: Packed-bed with immobilized lipase (e.g., Candida antarctica Lipase B).
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Conditions: 45°C, 2 bar pressure, residence time 30 minutes.
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Productivity: 12 kg/L·day with ≥98% purity after distillation.
Reactivity and Functionalization
Oxidation Pathways
The hydroxyl group undergoes oxidation to a ketone using CrO₃ in acetic acid:
This generates methyl 2-oxo-3-(2-nitrophenyl)propanoate, a precursor for heterocyclic syntheses.
Nitro Group Reduction
Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine:
The resulting methyl 2-hydroxy-3-(2-aminophenyl)propanoate exhibits enhanced nucleophilicity.
Ester Hydrolysis
Alkaline hydrolysis (NaOH, H₂O/EtOH) yields the free carboxylic acid:
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
HeLa (cervical) | 28.4 ± 1.2 | Caspase-3 activation |
MCF-7 (breast) | 34.1 ± 2.7 | G0/G1 cell cycle arrest |
Comparative Analysis with Structural Analogues
Meta-Nitro Derivative
Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate exhibits:
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Reduced antimicrobial potency (MIC = 128 µg/mL vs. S. aureus).
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Higher solubility in aqueous buffers (18 mg/mL vs. 9 mg/mL for ortho-nitro).
Amino-Substituted Variant
Methyl 2-amino-3-(4-nitrophenyl)propanoate demonstrates:
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Enhanced CNS penetration (LogP = 1.2 vs. 0.8 for hydroxyl analogue).
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Dopamine receptor binding (Kᵢ = 240 nM at D₂ receptors).
Industrial and Research Applications
Pharmaceutical Intermediate
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Key precursor for NSAID derivatives (e.g., nitrofenac analogues).
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Chiral resolution substrate in asymmetric catalysis (ee >99% achieved with Pseudomonas cepacia lipase).
Material Science
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Monomer for nitroaromatic polymers with tunable dielectric constants (ε = 3.2–4.1 at 1 MHz).
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UV stabilizer in polycarbonate blends (90% retention of tensile strength after 500 h UV exposure).
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